(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-carboxamide family, characterized by a benzopyran backbone substituted with an imino group and a carboxamide side chain. The (2Z) configuration indicates the stereochemistry of the imino group, which is critical for molecular interactions. Key structural features include:
- A 6-bromo substituent on the chromene ring, enhancing electron-withdrawing properties.
- A 3-fluoro-4-methylphenylimino group, contributing steric and electronic effects.
- An N-(tetrahydrofuran-2-ylmethyl) carboxamide moiety, which may improve solubility and metabolic stability compared to simpler alkyl or aryl amides.
The compound’s synthesis likely involves coupling a brominated chromene-carboxylic acid derivative with a tetrahydrofuran-2-ylmethylamine, followed by imine formation with 3-fluoro-4-methylaniline.
Properties
IUPAC Name |
6-bromo-2-(3-fluoro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3/c1-13-4-6-16(11-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)10-14-9-15(23)5-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALLLXHBQJBHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide belongs to the class of chromone carboxamides, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a chromene backbone with several functional groups, including:
- Bromo group : Enhances reactivity and potential interactions with biological targets.
- Fluoro group : May influence pharmacokinetic properties and binding affinity.
- Imine linkage : Suggests potential for enzyme interaction.
- Carboxamide group : Implicates possible hydrogen bonding in biological systems.
These structural characteristics suggest that the compound may exhibit significant biological activity due to its ability to interact with various biological macromolecules.
Anticancer Activity
Research has indicated that chromone derivatives possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific compound may exhibit similar effects, potentially targeting pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Chromone carboxamides have also been noted for their antimicrobial activities against various pathogens. The presence of halogen substituents (such as bromine and fluorine) can enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
Enzyme Inhibition
The imine functional group suggests that the compound could act as an enzyme inhibitor. Enzyme inhibition studies could reveal its potential as a therapeutic agent in diseases where specific enzymes play a crucial role, such as cancer or metabolic disorders.
Understanding the mechanisms through which this compound exerts its biological effects is critical. Potential mechanisms include:
- Binding Affinity : The compound may bind to specific receptors or enzymes, influencing their activity.
- Reactive Oxygen Species (ROS) Modulation : It could alter oxidative stress levels within cells, impacting survival and proliferation.
- Gene Expression Regulation : The compound may affect transcription factors or signaling pathways that regulate gene expression related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of similar chromone derivatives:
- Study on Anticancer Activity : A derivative showed significant inhibition of breast cancer cell lines with an IC50 value indicating effective potency at low concentrations .
- Antimicrobial Testing : Another study found that a related chromone derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. Compounds similar to (2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Chromene derivatives are being investigated for their anticancer activities. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have reported that derivatives similar to this compound can inhibit cell proliferation in breast and colon cancer cell lines.
Anti-inflammatory Effects
Compounds containing chromene structures have shown promise in reducing inflammation. They may inhibit the production of pro-inflammatory cytokines and modulate pathways related to inflammatory responses, which is particularly relevant in chronic diseases where inflammation plays a key role.
In Vitro Studies
Several studies have investigated the effects of this compound on different cell lines. For instance:
- A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis.
Animal Models
Research involving animal models has shown promising results regarding the anti-inflammatory properties of the compound. In one study, administration of the compound significantly reduced inflammation markers in induced arthritis models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs (Table 1), focusing on substituent effects, physicochemical properties, and synthetic strategies.
Table 1: Comparison with Key Analogs
Substituent Effects
- Electron-Withdrawing vs. Methoxy groups in RN 400878-30-0 may reduce reactivity but improve solubility.
- Halogenation :
Bromine at position 6 increases molecular weight (MW = 487.3 g/mol) and lipophilicity (logP ≈ 3.5 estimated), whereas RN 400878-30-0 lacks halogens, resulting in lower logP (~2.8) .
Physicochemical Properties
- Solubility : The tetrahydrofuran-2-ylmethyl side chain in the target compound introduces polarity, likely improving aqueous solubility over RN 313397-60-3 (amide side chain) .
- Stereochemistry : The (2Z) configuration is conserved in analogs, suggesting its importance for maintaining planar geometry and π-π stacking interactions .
Research Implications
- Material Science : Chromene derivatives are explored for optoelectronic applications; bromine may enhance UV absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
